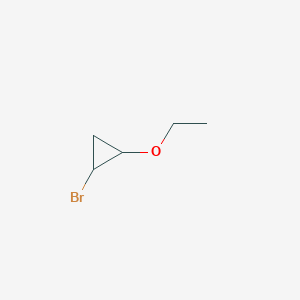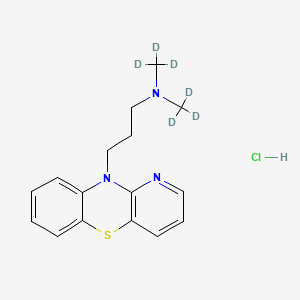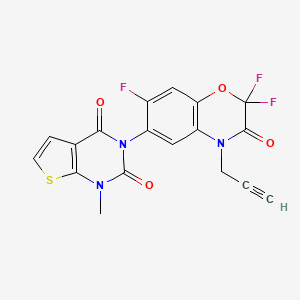
Ppo-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
Méthodes De Préparation
The preparation of Ppo-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, combined with polyethylene glycol (PEG) and Tween 80 to achieve the desired formulation . The precise reaction conditions and industrial production methods may vary, but typically involve careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ppo-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce corresponding alcohols or amines.
Applications De Recherche Scientifique
Ppo-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease processes. Additionally, it has industrial applications in the synthesis of various chemical products and materials .
Mécanisme D'action
The mechanism of action of Ppo-IN-1 involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, this compound inhibits their activity, thereby affecting the biochemical pathways in which these enzymes are involved. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway targeted .
Comparaison Avec Des Composés Similaires
Ppo-IN-1 can be compared with other similar compounds, such as polyphenol oxidase inhibitors. These compounds share some common features, such as their ability to inhibit enzyme activity, but differ in their specific molecular structures and mechanisms of action. For example, polyphenol oxidase inhibitors may target different enzymes or pathways compared to this compound, highlighting the uniqueness of each compound .
Propriétés
Formule moléculaire |
C18H10F3N3O4S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
1-methyl-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H10F3N3O4S/c1-3-5-23-12-8-11(10(19)7-13(12)28-18(20,21)16(23)26)24-14(25)9-4-6-29-15(9)22(2)17(24)27/h1,4,6-8H,5H2,2H3 |
Clé InChI |
YBQMTISWEXINLH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CS2)C(=O)N(C1=O)C3=CC4=C(C=C3F)OC(C(=O)N4CC#C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

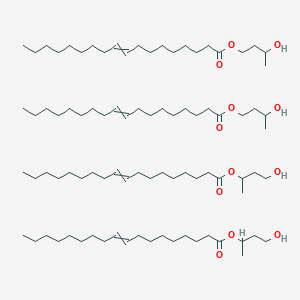
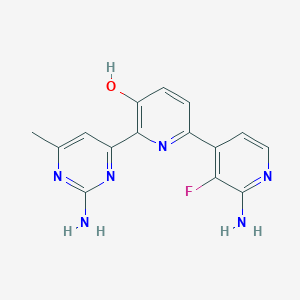
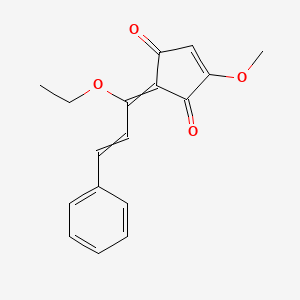
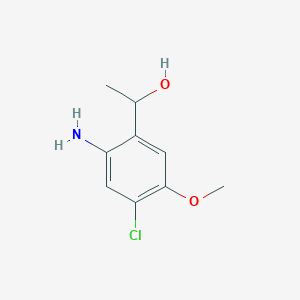
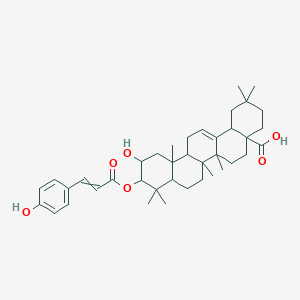
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
